molecular formula C17H15ClN4O2S B3000159 (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1351611-28-3

(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B3000159
CAS No.: 1351611-28-3
M. Wt: 374.84
InChI Key: XVMMKTDPYKLIGA-UHFFFAOYSA-N
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Description

The compound “(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group, linked to an azetidine ring, and further conjugated with a 2,4-dimethylthiazole moiety via a methanone bridge. This structural architecture combines electron-deficient (oxadiazole, thiazole) and electron-rich (azetidine) systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-9-14(25-10(2)19-9)17(23)22-7-12(8-22)16-20-15(21-24-16)11-4-3-5-13(18)6-11/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMMKTDPYKLIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole ring, an azetidine moiety, and a thiazole component. Its molecular formula is C15H15ClN4OC_{15}H_{15}ClN_4O, indicating the presence of chlorine and nitrogen heteroatoms which are often linked to biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The MTT assay is commonly employed to evaluate the cytotoxicity of compounds. In one study, derivatives similar to the compound demonstrated IC50 values ranging from 1 to 7 µM against the MCF-7 breast cancer cell line .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups such as chlorine enhances anticancer activity. The introduction of substituents at specific positions on the oxadiazole ring has been shown to modulate activity significantly .

Antimicrobial Activity

The antimicrobial potential of compounds featuring oxadiazole and thiazole rings has been extensively documented.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases.

  • Evaluation Methods : Compounds have been tested using various assays such as DPPH radical scavenging and FRAP assays. Preliminary results suggest that derivatives can scavenge free radicals effectively, indicating potential as antioxidants .

Table 1: Summary of Biological Activities

Activity TypeTest MethodResults (IC50/MIC)Reference
AnticancerMTT Assay1 - 7 µM
AntimicrobialMIC AssayLow µM against E. coli
AntioxidantDPPH ScavengingSignificant scavenging

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiazolidinone derivatives incorporating oxadiazole rings. Among these, compounds with para-substituted halogens exhibited notable cytotoxicity against MCF-7 cells, suggesting that modifications to the oxadiazole structure can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar thiazole-containing compounds. The results indicated that specific structural modifications led to increased activity against fungal strains such as Candida albicans, with MIC values comparable to standard antifungal agents .

Comparison with Similar Compounds

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone

  • Key Differences : Replaces the azetidine ring with pyrrolidine and introduces a 1H-1,2,3-triazole substituent.
  • The triazole group may improve hydrogen-bonding interactions but could reduce metabolic stability due to increased polarity.

(5-Methylisoxazol-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

  • Key Differences : Substitutes 3-chlorophenyl with 3-trifluoromethylphenyl and replaces 2,4-dimethylthiazole with 5-methylisoxazole.
  • Isoxazole’s oxygen atom (vs. thiazole’s sulfur) may alter π-π stacking interactions and solubility.

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

  • Key Differences: Replaces 2,4-dimethylthiazole with an indole-ethanone group.
  • Implications : The bulky indole moiety increases aromatic surface area, which could enhance binding to hydrophobic protein pockets but may reduce oral bioavailability due to poor solubility.

Pesticidal Oxadiazole Derivatives

Oxadiazon and Oxadiargyl

  • Structural Features : Both contain dichlorophenyl-substituted 1,3,4-oxadiazol-2(3H)-one cores.
  • Comparison: Unlike the target compound, these agrochemicals lack azetidine and thiazole moieties. Their activity relies on the oxadiazolone ring’s herbicidal action via inhibition of protoporphyrinogen oxidase. The target compound’s azetidine-thiazole system may offer a novel mechanism but requires empirical validation.

Tetrazole Derivatives with Chlorophenyl Substituents

  • Example : 5-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethylthio-1H-tetrazole.
  • Comparison : Tetrazoles exhibit distinct electronic properties (e.g., high dipole moments) compared to oxadiazoles. The thioether linkage in these compounds may confer redox activity absent in the target molecule.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Heterocycles Key Substituents Potential Applications Reference
Target Compound Oxadiazole, Azetidine, Thiazole 3-Chlorophenyl, 2,4-Dimethylthiazole Kinase inhibition, Agrochemical
(4-Chlorophenyl){3-[4-(3-methyl-oxadiazol-5-yl)-1H-triazol-1-yl]pyrrolidinyl}methanone Oxadiazole, Pyrrolidine, Triazole 4-Chlorophenyl, 3-Methyl-oxadiazole Antimicrobial
(5-Methylisoxazol-3-yl)(3-(3-(CF3-phenyl)oxadiazol-5-yl)azetidin-1-yl)methanone Oxadiazole, Azetidine, Isoxazole 3-Trifluoromethylphenyl, 5-Methylisoxazole Drug discovery
Oxadiazon Oxadiazolone 2,4-Dichloro-5-isopropoxyphenyl Herbicide

Table 2. Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
Target Compound C₁₉H₁₆ClN₃O₂S 393.87 3.2
(4-Chlorophenyl){3-[4-(3-methyl-oxadiazol-5-yl)-1H-triazol-1-yl]pyrrolidinyl}methanone C₁₈H₁₆ClN₅O₂ 385.81 2.8
(5-Methylisoxazol-3-yl)(3-(3-(CF3-phenyl)oxadiazol-5-yl)azetidin-1-yl)methanone C₁₈H₁₄F₃N₃O₃ 401.32 3.5
Oxadiazon C₁₅H₁₈Cl₂N₂O₃ 345.22 4.1

*LogP values estimated using fragment-based methods.

Research Implications

The target compound’s azetidine-oxadiazole-thiazole framework distinguishes it from analogues in pesticidal (oxadiazolone-based) or triazole-containing systems . Its 3-chlorophenyl group may confer metabolic resistance compared to trifluoromethyl derivatives , while the thiazole ring could enhance π-stacking in biological targets. Further studies should explore synthetic routes (e.g., heterocyclic coupling as in ) and validate bioactivity through kinase assays or pesticidal screens.

Q & A

Q. Table 1. Key Spectral Markers for Structural Confirmation

Functional GroupIR Absorption (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,2,4-Oxadiazole (C=N)1580–1620155–165 (C-2, C-5)
Azetidine (C-N)1150–12503.5–4.5 (multiplet)45–55 (C-azetidine)
Thiazole (CH₃)2.2–2.6 (singlet)15–20 (C-methyl)

Q. Table 2. Comparative Synthesis Methods

MethodYield (%)Time (h)Key AdvantageReference
Classical (PEG-400)70–756–8Scalability
Microwave-Assisted85–900.5–1Reduced side reactions

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